An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, a phenolic Mannich base of significant interest to researchers in medicinal chemistry and drug development. Phenolic Mannich bases are versatile intermediates and have shown a wide range of biological activities.[1] This document outlines the synthesis, structural characterization, and core physicochemical properties of the title compound. Recognizing the limited availability of direct experimental data, this guide emphasizes the established methodologies for determining these properties, providing detailed, field-proven protocols for synthesis, purification, and analysis. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows required to effectively synthesize and characterize this compound and its analogs.
Compound Overview and Identification
5-Methoxy-2-(piperidin-1-ylmethyl)phenol belongs to the class of organic compounds known as phenolic Mannich bases. These structures are synthesized through the Mannich reaction, an aminoalkylation process that, in this context, involves the ortho-substitution of a phenol with an aminomethyl group.[2] The structure combines a phenolic moiety, which can engage in hydrogen bonding and act as a proton donor, with a tertiary amine (piperidine), which acts as a proton acceptor. This amphiprotic nature is critical to its chemical behavior and potential biological interactions.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5-Methoxy-2-(piperidin-1-ylmethyl)phenol |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| CAS Number | 70500-84-4 |
| Canonical SMILES | COC1=CC(=C(C=C1)O)CN2CCCCC2 |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; H1 [label="H", fontcolor="#5F6368"]; H_methoxy [label="H3", fontcolor="#5F6368"];
// Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on Benzene Ring C1 -- O1; O1 -- H1; C2 -- C7; C5 -- O2; O2 -- C13; C13 -- H_methoxy [style=solid];
// Piperidine Ring C7 -- N1; N1 -- C8; N1 -- C12; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="0,2!"]; H1 [pos="0.5,2.5!"]; C7 [pos="-1.87,1!"]; O2 [pos="1.74,-1!"]; C13 [pos="2.61,-0.5!"]; H_methoxy [pos="3.2,-0.5!"];
N1 [pos="-2.74,0.5!"]; C8 [pos="-2.74,-0.5!"]; C9 [pos="-3.61,-1!"]; C10 [pos="-4.48,-0.5!"]; C11 [pos="-4.48,0.5!"]; C12 [pos="-3.61,1!"];
// Double bonds in benzene ring C1 -- C2 [label=""]; C3 -- C4 [label=""]; C5 -- C6 [label=""];
}
Caption: Chemical Structure of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol.
Synthesis and Purification
The synthesis of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is reliably achieved via the Mannich reaction. This cornerstone of organic chemistry involves the aminoalkylation of an acidic proton, in this case, located on the electron-rich phenol ring, ortho to the hydroxyl group.[1]
Synthetic Pathway: The Mannich Reaction
The reaction proceeds in two primary stages:
-
Formation of the Iminium Ion: Formaldehyde reacts with the secondary amine, piperidine, typically under acidic or neutral conditions, to form a highly reactive electrophilic species known as the piperidin-1-ylmethaniminium ion.
-
Electrophilic Aromatic Substitution: The 5-methoxyphenol, activated by its hydroxyl group, acts as a nucleophile. It attacks the iminium ion, leading to the formation of the C-C bond at the ortho position, which is sterically and electronically favored.
Caption: General mechanism of the Mannich reaction for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
Causality: This protocol is based on established methods for phenolic Mannich base synthesis, optimized for efficiency and yield. Ethanol is chosen as a solvent due to its ability to dissolve all reactants and its relatively low environmental impact. Refluxing provides the necessary activation energy without requiring high-pressure apparatus.
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-methoxyphenol (10 mmol, 1.24 g), and ethanol (50 mL). Stir until the phenol is completely dissolved.
-
Amine and Aldehyde Addition: To the stirred solution, add piperidine (12 mmol, 1.19 mL) followed by an aqueous solution of formaldehyde (37% w/w, 12 mmol, 0.97 mL).
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Trustworthiness Note: The washing steps are crucial to remove unreacted formaldehyde, piperidine hydrochloride (if formed), and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
Workflow: From Synthesis to Pure Compound
Caption: Workflow for the synthesis and purification of the target compound.
Structural Elucidation and Characterization
Confirming the chemical structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where data from each method corroborates the others.[3]
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations |
| ¹H NMR | Phenolic OH: Broad singlet, ~9.0-11.0 ppm. Aromatic H's: 3 distinct signals in the ~6.5-7.0 ppm region. Methylene Bridge (-CH₂-): Singlet, ~3.5-4.0 ppm (2H). Piperidine H's: Multiplets in the ~2.4-2.7 ppm (α-protons) and ~1.4-1.7 ppm (β, γ-protons) regions. Methoxy (-OCH₃): Singlet, ~3.8 ppm (3H).[4] |
| ¹³C NMR | Aromatic C's: Signals between ~110-160 ppm. Methylene Bridge (-CH₂-): Signal around ~60 ppm.[2] Piperidine C's: Signals between ~24-55 ppm. Methoxy (-OCH₃): Signal around ~55 ppm. |
| FT-IR (cm⁻¹) | O-H Stretch (Phenol): Broad band, 3200-3600 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): 2800-3100 cm⁻¹. C=C Stretch (Aromatic): ~1500-1600 cm⁻¹. C-O Stretch (Methoxy/Phenol): 1200-1280 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 221. Key Fragments: Loss of piperidine ring fragments, benzylic cleavage to form a fragment at m/z = 136. |
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments, which is fundamental for applications in drug development, including formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[5] As direct experimental values for this specific molecule are not widely published, this section provides predicted values alongside robust protocols for their experimental determination.
Table 3: Summary of Physicochemical Properties
| Property | Predicted/Estimated Value | Method of Determination |
| Melting Point (°C) | Solid at room temp. (est.) | Capillary Method |
| Aqueous Solubility | Low (predicted) | Shake-Flask with HPLC-UV |
| LogP (o/w) | 2.9 ± 0.5 | Shake-Flask Method[6] |
| pKa (Phenolic OH) | 9.5 - 10.5 | Potentiometric Titration[7] |
| pKa (Piperidine N) | 8.5 - 9.5 | Potentiometric Titration[7] |
Note: Predicted values are derived from computational models and data from analogous structures. Experimental verification is required.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting membrane permeability and overall drug-likeness.[8]
Experimental Protocol: Shake-Flask Method (OECD 107) [9][10]
Causality: The shake-flask method is the gold-standard for LogP determination as it directly measures the partitioning of the analyte between two immiscible phases at equilibrium.[6] Using pre-saturated solvents prevents volume changes during the experiment, ensuring accuracy.
-
Preparation: Prepare solutions of n-octanol saturated with water and water (or a suitable buffer like PBS, pH 7.4) saturated with n-octanol.
-
Sample Addition: Prepare a stock solution of the compound in n-octanol. Add a known volume of this stock to a vessel containing a known volume of the aqueous phase. The starting concentration should be chosen to be within the linear range of the analytical method.
-
Equilibration: Seal the vessel and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C). Following shaking, allow the phases to separate completely, using centrifugation if necessary.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.[11]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
Acid-Base Properties (pKa)
This molecule is amphiprotic, possessing both an acidic phenolic hydroxyl group and a basic piperidine nitrogen. The pKa values quantify the strength of these groups and are essential for predicting the compound's charge state at a given pH, which profoundly affects solubility, receptor binding, and absorption.
Experimental Protocol: Potentiometric Titration [7][12]
Causality: Potentiometric titration is a highly accurate and direct method for pKa determination.[13] It works by monitoring the change in pH of a solution as a titrant is added. The pKa corresponds to the pH at which the functional group is 50% ionized, which is identified from the inflection point of the titration curve.[14]
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0).[7]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1-5 mM). Maintain constant ionic strength with a background electrolyte like 0.15 M KCl.[12]
-
Titration for Basic pKa: Acidify the sample solution to ~pH 2 with a standardized HCl solution. Titrate the solution by adding small, precise aliquots of a standardized NaOH solution. Record the pH after each addition, allowing the reading to stabilize.
-
Titration for Acidic pKa: Start with the sample solution at its native pH (or adjust to ~pH 7). Titrate with standardized NaOH solution until ~pH 12.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoint of the buffer regions (the flattest parts of the curve), which corresponds to the half-equivalence point. This can be more accurately found by plotting the first or second derivative of the curve.[15]
Relevance in Drug Discovery and Development
The physicochemical properties detailed in this guide are not merely academic; they are cornerstones of modern drug discovery.
-
Solubility and Lipophilicity (LogP): These properties govern the formulation of the compound and are key inputs for ADME models that predict how the drug will behave in the body. A LogP around 2.9 suggests good potential for oral absorption.[16]
-
pKa: The ionization state of the molecule at physiological pH (7.4) determines its solubility, ability to cross biological membranes, and how it interacts with protein targets. With predicted pKa values for both the acidic and basic centers, this compound will exist as a mixture of neutral and zwitterionic forms at physiological pH, influencing its distribution.
-
Structural Features: The presence of a hydrogen bond donor (phenol) and acceptor (piperidine nitrogen and methoxy oxygen) provides specific interaction points for binding to biological targets like enzymes or receptors. Phenolic Mannich bases are known to exhibit a range of activities, including antimicrobial and enzyme inhibition, making this scaffold a promising starting point for lead optimization.[1][4]
Conclusion
5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a readily synthesizable phenolic Mannich base with a compelling profile for further investigation in drug discovery. This guide provides the essential framework for its synthesis, characterization, and the determination of its core physicochemical properties. By employing the robust, self-validating protocols described herein, researchers can generate the high-quality data necessary to advance the exploration of this and related compounds, ultimately bridging the gap from chemical synthesis to potential therapeutic application.
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Siddiqui, A. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
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Abdel Karim, M., Talal, S., & Khalid, M.S. (2017). Synthesis and characterization of some antimicrobial phenolic Mannich bases. International Journal of Pharmacy and Technology. Retrieved from [Link]
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